3,6-Dimethylisoxazolo[5,4-b]pyridine
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Overview
Description
3,6-Dimethylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isoxazoles and pyridines It is characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine can be achieved through various methods. One efficient method involves a three-component, one-pot synthesis using 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzyl amine, and aromatic aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid or iodine . The reaction conditions typically involve heating the reaction mixture in a suitable solvent such as dichloromethane.
Industrial Production Methods
Multi-component reactions (MCRs) are favored due to their efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3,6-Dimethylisoxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,6-Dimethylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,6-Dimethylisoxazolo[5,4-b]pyridine include:
Uniqueness
What sets this compound apart from similar compounds is its unique fused ring system and the specific positions of the methyl groups
Properties
CAS No. |
516500-09-7 |
---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H8N2O/c1-5-3-4-7-6(2)10-11-8(7)9-5/h3-4H,1-2H3 |
InChI Key |
DHXCIYVZAONJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)C |
Origin of Product |
United States |
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